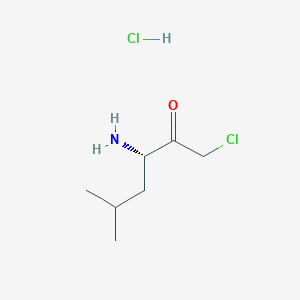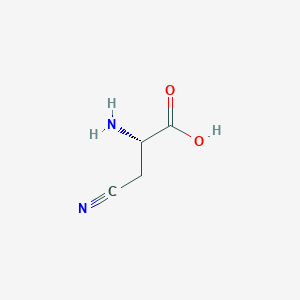
L-Histidine 7-amido-4-methylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine 7-amido-4-methylcoumarin (H7AMC) is a fluorescent derivative of the amino acid histidine, which is commonly used in scientific research to study the biochemical and physiological effects of histidine. H7AMC is a highly versatile compound, as it can be used as a fluorescent marker for protein labeling, as a fluorescent probe for studying the structure of proteins, and as a fluorescent reporter for monitoring the activity of enzymes. Additionally, H7AMC is a valuable tool for studying the structure and function of proteins in living cells, as it can be used to measure and quantify the levels of histidine and its derivatives in cells.
Applications De Recherche Scientifique
Enzyme Substrate in Microbiology
L-Histidine 7-amido-4-methylcoumarin is commonly used as an enzyme substrate in microbiology. It is employed in assays to measure the activity of glycosidases, phosphatases, and esterases, which are crucial for understanding microbial metabolism and functions .
Food and Water Safety Testing
This compound serves as a substrate in food and water safety testing by aiding in the detection of specific enzyme activities that are indicative of contamination or spoilage .
Environmental Monitoring
In environmental science, L-Histidine 7-amido-4-methylcoumarin is utilized to monitor enzymatic activities as indicators of environmental health or pollution levels .
Clinical Enzyme Assays
Clinical laboratories use this compound for peptidase assays, which are important for diagnosing diseases that involve abnormal enzyme activity .
ELISA Testing
It is also used in ELISA (enzyme-linked immunosorbent assay) testing as a fluorophore to detect the presence of antibodies or antigens in a sample .
Analytical Method Development
L-Histidine 7-amido-4-methylcoumarin can be used in analytical method development and validation, particularly in quality control applications for drug development and production .
Each application utilizes the unique properties of L-Histidine 7-amido-4-methylcoumarin to facilitate specific biochemical assays and tests that are essential across various scientific fields.
Creative Enzymes - L-Histidine 7-amido-4-methylcoumarin SynZeal - L-Histidine 7-amido-4-methylcoumarin Santa Cruz Biotechnology - L-Histidine 7-amido-4-methylcoumarin
Mécanisme D'action
Target of Action
L-Histidine 7-amido-4-methylcoumarin, also known as H-His-AMC trifluoroacetate salt, is primarily a proteolytic enzyme . This enzyme cleaves proteins at the N-terminal amino acid residue .
Mode of Action
The compound interacts with its targets by hydrolyzing peptide bonds . The biochemical activity of L-Histidine 7-amido-4-methylcoumarin is similar to that of subtilisin .
Biochemical Pathways
The compound affects the protein degradation pathways . It was originally purified from a bacterial expression plasmid, but has since been found in other bacteria . The gene product of this enzyme has also been found in bacteriophages and some strains of Proteus mirabilis and Escherichia coli .
Pharmacokinetics
It is known that the compound is used for the analytical method development, method validation (amv), quality controlled (qc) application for abbreviated new drug application (anda) or during commercial production of histidine .
Result of Action
The molecular and cellular effects of the compound’s action involve the cleavage of proteins at the N-terminal amino acid residue . This results in the breakdown of proteins, which can affect various cellular processes.
Action Environment
The compound is an acidic protein with an optimum pH for activity around 2.2 . Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of the environment. It is also known to be stored at temperatures below -15°C , indicating that temperature could also be a significant environmental factor.
Propriétés
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-9-4-15(21)23-14-6-10(2-3-12(9)14)20-16(22)13(17)5-11-7-18-8-19-11/h2-4,6-8,13H,5,17H2,1H3,(H,18,19)(H,20,22)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUYDFDITKBMJW-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CN=CN3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CN=CN3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426783 |
Source


|
| Record name | L-Histidine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Histidine 7-amido-4-methylcoumarin | |
CAS RN |
191723-64-5 |
Source


|
| Record name | L-Histidine 7-amido-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














